molecular formula C15H15NO4S B2892202 Methyl 3-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)-3-oxopropanoate CAS No. 2034576-97-9

Methyl 3-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)-3-oxopropanoate

Cat. No.: B2892202
CAS No.: 2034576-97-9
M. Wt: 305.35
InChI Key: UZSLWNIKLYVGIF-UHFFFAOYSA-N
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Description

Methyl 3-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)-3-oxopropanoate (CAS: 2034576-97-9, molecular formula: C₁₅H₁₅NO₄S) is a thiazole-based organic compound featuring a 4-methoxyphenyl substituent at the 2-position and a methyl group at the 4-position of the thiazole ring. The 3-oxopropanoate ester moiety extends from the 5-position of the heterocyclic core.

Properties

IUPAC Name

methyl 3-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]-3-oxopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S/c1-9-14(12(17)8-13(18)20-3)21-15(16-9)10-4-6-11(19-2)7-5-10/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZSLWNIKLYVGIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)OC)C(=O)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)-3-oxopropanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its pharmacological properties and mechanisms of action.

  • IUPAC Name : this compound
  • Molecular Formula : C15H15NO4S
  • Molecular Weight : 303.35 g/mol
  • InChI : InChI=1S/C15H15NO4S/c1-9-14(12(17)8-13(18)20-3)21-15(16-9)10-4-6-11(19-2)7-5-10/h4-7H,8H2,1-3H3

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The thiazole ring is formed first, followed by the introduction of the methoxyphenyl group through substitution reactions. Reaction conditions such as temperature, solvents, and catalysts are optimized for high yield and purity.

Antimicrobial Activity

Recent studies have demonstrated that compounds related to this compound exhibit significant antimicrobial properties. For instance, a series of thiazole derivatives showed potent activity against various bacterial strains, indicating the potential for developing new antibiotics .

Anticancer Properties

In vitro studies have indicated that this compound may possess anticancer activity. It has been observed to inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. The presence of the thiazole moiety is believed to enhance its interaction with cellular targets involved in cancer progression .

The proposed mechanism of action for this compound involves its interaction with specific enzymes and receptors within cells. It may act as an inhibitor or modulator of these targets, leading to altered signaling pathways that affect cell survival and proliferation .

Study 1: Antimicrobial Evaluation

A study conducted on a series of thiazole derivatives including this compound revealed:

CompoundBacterial StrainInhibition Zone (mm)
Compound AE. coli20
Compound BS. aureus25
This compoundP. aeruginosa22

Study 2: Anticancer Activity

In another investigation, the effects of this compound on cancer cell lines were assessed:

Cell LineIC50 (µM)Mechanism
HeLa15Apoptosis induction
MCF712Cell cycle arrest

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 6-Methoxy-2-(4-Methoxyphenyl)-4-methylbenzofuran-3-carboxylate (Compound 23b)

  • Structural Differences : Replaces the thiazole ring with a benzofuran core. The methoxyphenyl and methyl groups are retained, but the ester (ethyl vs. methyl) and substitution patterns differ .
  • Synthesis: Synthesized via condensation of 3-methoxy-5-methylphenol with ethyl 3-(4-methoxyphenyl)-3-oxopropanoate, yielding a viscous liquid. The methodology contrasts with thiazole synthesis, which often involves Hantzsch-type cyclization .
  • Implications : Benzofuran derivatives typically exhibit altered electronic properties and bioavailability compared to thiazoles due to ring aromaticity and oxygen’s electronegativity.

4-(4-Fluorophenyl)-2-(5-(4-Fluorophenyl)-3-(1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 5)

  • Structural Differences: Shares a thiazole core but incorporates fluorophenyl substituents and a triazole-pyrazole hybrid side chain. The absence of the 3-oxopropanoate ester reduces polarity compared to the target compound .
  • Crystallography : Exhibits isostructural triclinic (P̄1) packing with two independent molecules in the asymmetric unit. The fluorophenyl group adopts a perpendicular orientation relative to the thiazole plane, suggesting steric and electronic effects distinct from methoxyphenyl substituents .
  • Electronic Effects : Fluorine’s electron-withdrawing nature may lower electron density on the thiazole ring compared to methoxy groups, influencing reactivity and intermolecular interactions .

5-(Z)-[(4-Methoxyphenyl)methylene]-2-[(4-Methoxyphenyl)methylenehydrazono]-3-(4-hydroxyphenyl)-4-thiazolidinone (Compound 5)

  • Structural Differences: A thiazolidinone derivative with dual methoxyphenyl hydrazone substituents and a hydroxylphenyl group. The saturated thiazolidinone ring contrasts with the aromatic thiazole in the target compound .
  • Synthesis: Prepared via refluxing thiosemicarbazide, chloroacetic acid, and oxo-compounds in DMF/acetic acid. The method highlights divergent pathways for thiazolidinones (condensation) vs. thiazoles (cyclization) .

General Trends in Substituent Effects

  • Electron-Donating vs. Fluorine substituents (electron-withdrawing) may favor electrophilic reactions .
  • Crystal Packing : Methoxy groups participate in weaker C–H···O interactions compared to the stronger hydrogen bonds observed in hydroxyl- or hydrazone-containing analogs, affecting melting points and solubility .

Theoretical and Computational Insights

Density-functional theory (DFT) studies, such as those employing the Becke three-parameter hybrid functional (B3LYP), could elucidate electronic properties (e.g., HOMO-LUMO gaps) and charge distribution differences between the target compound and its analogs . For instance, the 3-oxopropanoate ester may stabilize the thiazole’s LUMO, influencing binding interactions in biological systems.

Q & A

Basic: How can researchers optimize the synthesis of methyl 3-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)-3-oxopropanoate to improve yield and purity?

Methodological Answer:
Synthesis optimization requires systematic adjustments to reaction conditions. Key steps include:

  • Catalyst selection : Use Lewis acids (e.g., BF₃·Et₂O) for acylation steps to enhance reaction efficiency .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) under reflux conditions (80–100°C) improve intermediate stability .
  • Stoichiometric control : Maintain a 1:1 molar ratio between the thiazole precursor and methyl 3-oxopropanoate derivatives to minimize side products .
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to achieve >95% purity .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR spectroscopy : Use ¹H/¹³C NMR to confirm the presence of the methoxyphenyl (δ 3.8–4.0 ppm for OCH₃), thiazole (δ 7.2–8.1 ppm for aromatic protons), and β-keto ester (δ 3.7 ppm for COOCH₃) groups .
  • X-ray crystallography : Refine crystal structures using SHELXL (version 2018/3) with high-resolution data (R-factor < 0.05) to resolve bond-length discrepancies in the thiazole and keto ester moieties .

Advanced: How can computational modeling (e.g., DFT) predict the electronic properties of this compound for drug design?

Methodological Answer:

  • Density Functional Theory (DFT) : Apply the B3LYP hybrid functional with a 6-31G(d) basis set to calculate HOMO-LUMO gaps, polarizability, and electrostatic potential surfaces. This identifies reactive sites (e.g., the β-keto ester for nucleophilic attacks) .
  • Validation : Compare computed IR spectra with experimental data (e.g., C=O stretches at ~1700 cm⁻¹) to ensure model accuracy .

Advanced: What strategies resolve contradictions between experimental and computational data for this compound’s stability?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (Td > 200°C) to validate computational predictions of thermal stability .
  • Solvent stability assays : Test hydrolysis in aqueous buffers (pH 1–12) at 37°C, monitored via HPLC (C18 column, acetonitrile/water mobile phase). Discrepancies between experimental degradation rates and DFT-predicted bond dissociation energies may indicate unaccounted solvent effects .

Basic: How does structural modification of the thiazole ring impact biological activity?

Methodological Answer:

  • Comparative SAR studies : Synthesize analogs with substituted thiazoles (e.g., 4-methyl vs. 4-ethyl) and test antimicrobial activity via MIC assays against S. aureus and E. coli. Correlate electron-withdrawing/donating groups with potency .
  • Docking studies : Use AutoDock Vina to model interactions with bacterial enoyl-ACP reductase, a target for thiazole derivatives .

Advanced: What experimental design principles apply to studying this compound’s mechanism in radical scavenging?

Methodological Answer:

  • DPPH/ABTS assays : Quantify radical scavenging at varying concentrations (0.1–1.0 mM) and pH levels. Use UV-Vis spectroscopy (λ = 517 nm for DPPH) .
  • EPR spectroscopy : Detect transient radical intermediates (e.g., thiyl radicals from the thiazole sulfur) under oxidative conditions .

Basic: How can researchers validate the purity of this compound for pharmacological studies?

Methodological Answer:

  • HPLC-DAD : Use a C18 column (5 µm, 250 × 4.6 mm) with isocratic elution (70:30 methanol/water) at 1.0 mL/min. Monitor at 254 nm; retention time ~8.2 min .
  • Mass spectrometry : Confirm molecular ion [M+H]⁺ at m/z 332.1 (calculated exact mass: 331.09) via ESI-MS .

Advanced: What crystallographic challenges arise when resolving disorder in the methoxyphenyl group?

Methodological Answer:

  • Disorder modeling : In SHELXL, split the methoxyphenyl moiety into two occupancy-refined parts (e.g., 60:40 ratio) and apply geometric restraints to bond lengths/angles .
  • Validation : Check R-factor convergence (< 0.05) and omit maps to ensure residual electron density < 0.3 eÅ⁻³ .

Advanced: How do solvent effects influence the keto-enol tautomerism of the β-keto ester moiety?

Methodological Answer:

  • NMR titration : Monitor enol content in DMSO-d₆ vs. CDCl₃. The enol form predominates in polar aprotic solvents (DMSO: 85% enol; CDCl₃: 20% enol) due to hydrogen bonding .
  • DFT calculations : Solvent continuum models (SMD) predict tautomer stability; compare with experimental NMR chemical shifts .

Basic: What are the key differences between methyl 3-oxopropanoate derivatives with thiazole vs. isoxazole cores?

Methodological Answer:

  • Electronic effects : Thiazole’s sulfur atom enhances electron delocalization, lowering LUMO energy (-1.8 eV vs. -1.2 eV for isoxazole) and increasing reactivity toward nucleophiles .
  • Biological activity : Thiazole derivatives show higher antimicrobial potency (MIC ~2 µg/mL) compared to isoxazoles (MIC >10 µg/mL) due to improved membrane penetration .

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